1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol
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Overview
Description
1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol is an organic compound with the molecular formula C9H8F4O. It is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]acetaldehyde or 1-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid.
Reduction: Formation of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol has a wide range of applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances the compound’s ability to interact with hydrophobic pockets in proteins and enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: This compound is similar in structure but contains an additional trifluoromethyl group, which can alter its chemical properties and biological activity.
4-(Trifluoromethyl)phenol: This compound lacks the ethanol moiety but shares the trifluoromethyl group, making it useful for comparison in terms of reactivity and applications.
(Trifluoromethoxy)benzene: This compound contains a trifluoromethoxy group instead of a trifluoromethyl group, providing insights into the effects of different fluorinated substituents on chemical behavior.
Uniqueness: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol is unique due to the combination of fluoro and trifluoromethyl groups on the phenyl ring, along with the ethanol moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODJGUXJHGDPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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